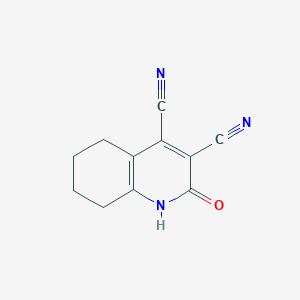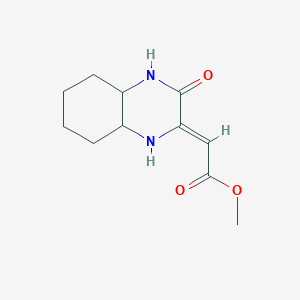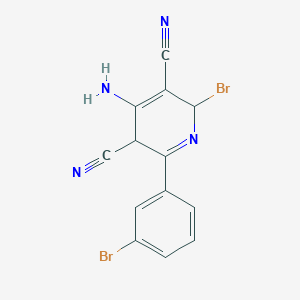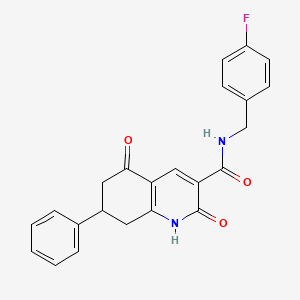![molecular formula C18H17N5O4 B11041277 1-[(1E)-1-(4-hydroxy-2-oxo-2H-pyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine](/img/structure/B11041277.png)
1-[(1E)-1-(4-hydroxy-2-oxo-2H-pyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE is a complex organic compound that features a unique combination of pyran and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its operational simplicity and high atom economy.
Industrial Production Methods
This includes the use of multicomponent reactions to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and are known for their pharmaceutical and biological activities.
Coumarin derivatives: These compounds also feature a pyran ring and are used in various chemical and biological applications.
Uniqueness
N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its synthesis via multicomponent reactions also highlights its versatility and efficiency in chemical synthesis .
Properties
Molecular Formula |
C18H17N5O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(1E)-1-[1-(4-hydroxy-2-oxopyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C18H17N5O4/c1-9-12-8-11(26-3)4-5-13(12)22-18(21-9)23-17(19)20-10(2)15-14(24)6-7-27-16(15)25/h4-8,24H,1-3H3,(H2,19,21,22,23)/b20-10+ |
InChI Key |
CHZUFHJWNGTWAL-KEBDBYFISA-N |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)/N=C(\N)/N=C(\C)/C3=C(C=COC3=O)O)OC |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)N=C(C)C3=C(C=COC3=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11041194.png)
![6-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11041196.png)
![dimethyl 2-{1-[(3-chloro-1-benzothiophen-2-yl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11041199.png)
![methyl 3-[4-(methoxycarbonyl)phenyl]-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11041201.png)



amino}-2-oxoethyl)benzamide](/img/structure/B11041226.png)

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11041237.png)
![2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11041257.png)
![6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11041260.png)
![N-(4-acetylphenyl)-2-[5-oxo-2-(N'-phenylcarbamimidamido)-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B11041261.png)
![4,4-dimethyl-4,5,8,9-tetrahydro-1H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11041267.png)
